![molecular formula C11H10O4 B2473478 Methyl 2-(6-hydroxybenzofuran-3-yl)acetate CAS No. 726174-52-3](/img/structure/B2473478.png)
Methyl 2-(6-hydroxybenzofuran-3-yl)acetate
Overview
Description
“Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.2 and is typically stored at 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is 1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6,12H,4H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is a liquid at room temperature . It has a molecular weight of 206.2 . The compound should be stored at 2-8°C . The boiling point is predicted to be 213.3±9.0 °C at a pressure of 760 Torr .Scientific Research Applications
- Benzofuran derivatives have extensive pharmaceutical applications. While methyl 2-(6-hydroxybenzofuran-3-yl)acetate is synthetic, it contributes to the broader understanding of benzofuran compounds .
Natural Source of Benzofuran Derivatives
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P301+P312, and P302+P352 , which advise wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor if you feel unwell, and washing with plenty of water if it comes into contact with skin .
properties
IUPAC Name |
methyl 2-(6-hydroxy-1-benzofuran-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6,12H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYPZFFZTRQJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=COC2=C1C=CC(=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-hydroxybenzofuran-3-yl)acetate |
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